molecular formula C13H18ClN3O B1204650 Imidoline CAS No. 7303-78-8

Imidoline

Cat. No. B1204650
CAS RN: 7303-78-8
M. Wt: 267.75 g/mol
InChI Key: KACVTTZEMNWITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazoline is a class of heterocycles formally derived from imidazoles by the reduction of one of the two double bonds . Three isomers are known: 2-imidazolines, 3-imidazolines, and 4-imidazolines. The 2- and 3-imidazolines contain an imine center, whereas the 4-imidazolines contain an alkene group . The 2-Imidazoline group occurs in several drugs .


Synthesis Analysis

The synthesis of imidazoline by combination of styrene, acetonitrile, an iron catalyst, and a nitrene precursor occurs along a new kind of multicomponent reaction . The formation of imidazoline results from acetonitrile interception of a benzyl radical styrene aziridination intermediate within Fe coordination sphere .


Molecular Structure Analysis

Imidazoline’s molecular formula is CHClNO . It has an average mass of 267.754 Da and a monoisotopic mass of 267.113831 Da .


Chemical Reactions Analysis

Imidazoline and its derivatives are extensively used as effective corrosion inhibitors due to their low toxicity, low cost, and environmental friendliness . Their chemical structure consists of a 5-membered heterocyclic ring (C3N2H4) with two nitrogen atoms that are readily adsorbed onto metal surfaces .


Physical And Chemical Properties Analysis

Imidazoline surfactants belong to the category of cationic surfactants . They are often quaternary nitrogen salts and are widely used both in non-aqueous systems and in applications such as textile softeners, dispersants, and emulsifiers .

Safety And Hazards

According to the UN GHS revision 8, imidazoline may form combustible dust concentrations in air and is harmful if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It may also damage the unborn child .

Future Directions

Imidazoline and its derivatives are gaining importance in the global detergent market due to their wide range of applications . They are extensively used mainly as fabric softeners and antistatic agents . The future research directions could focus on enhancing the effectiveness of imidazoline in corrosion inhibition and exploring its potential in the prevention of cardiovascular disease .

properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-(dimethylamino)ethyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c1-15(2)6-7-16-8-9-17(13(16)18)12-5-3-4-11(14)10-12/h3-5,10H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACVTTZEMNWITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1CCN(C1=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057813
Record name Imidoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidoline

CAS RN

7303-78-8
Record name Imidoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007303788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMIDOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR3D6KY80G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidoline
Reactant of Route 2
Reactant of Route 2
Imidoline
Reactant of Route 3
Reactant of Route 3
Imidoline
Reactant of Route 4
Reactant of Route 4
Imidoline
Reactant of Route 5
Imidoline
Reactant of Route 6
Reactant of Route 6
Imidoline

Citations

For This Compound
20
Citations
BK Koe, SW Koch, BW Dominy - European Journal of Pharmacology, 1980 - Elsevier
… receptors, since imidoline did not deplete the striatum of dopamine. Imidoline is of interest … allows proper fit of imidoline with key dimensions described for the dopamine receptor. …
Number of citations: 2 www.sciencedirect.com
石崎高志 - Rinsho yakuri/Japanese Journal of Clinical …, 1973 - jstage.jst.go.jp
… じ く血 圧 に対 す る影 響 で もImidoline 75mg群 で起 立 性 低 血 圧 を生 ず る傾 向 が 見 られ た が有 意 の 差 は な く,そ の他 体 温,呼 吸 数,脈 拍 等 の理 学 的所 見 に も各 群 で有 意 差 は 見 …
Number of citations: 5 www.jstage.jst.go.jp
S Rodriguez-Arevalo, A Bagan, C Grinan-Ferre… - European journal of …, 2021 - Elsevier
Recent findings unveil the pharmacological modulation of imidazoline I 2 receptors (I 2 -IR) as a novel strategy to face unmet medical neurodegenerative diseases. In this work, we …
Number of citations: 15 www.sciencedirect.com
WB Wright Jr, HJ Brabander… - Journal of Medicinal …, 1966 - ACS Publications
… (imidoline), has been chosen for evaluation in man. (3) (a) RW Luckenbaugh, U. S. … satisfactorily reduced to imidoline in 85% yield when the diborane-propionic acid method of …
Number of citations: 3 pubs.acs.org
D Barone, A Assandri, G Galliani… - Journal of pharmacy …, 1985 - academic.oup.com
… Haloperidol, (-)-sulpiride, zetidoline and imidoline show greater affinity for [3H]zetidoline … Imidoline cis-Flupenthixol Chlorpromazine Thiondazine Domperidone Molindone Pimozide …
Number of citations: 13 academic.oup.com
S Collin, G Evrard, DP Vercauteren… - Journal of medicinal …, 1989 - ACS Publications
… Studies with imidoline, the N,lV-dimethyl analogue of zetidoline,14 have confirmed the expected flexibility of the side chain and allow no conclusion to be drawn regarding the receptor-…
Number of citations: 17 pubs.acs.org
D Bai, LP Renaud - Neuroscience, 1998 - Elsevier
The median preoptic nucleus is recognized as an important forebrain site involved in hydromineral and cardiovascular homeostasis. In the present study, whole cell patch-clamp …
Number of citations: 49 www.sciencedirect.com
WB Wright Jr, HJ Brabander, RA Hardy Jr… - Journal of Medicinal …, 1966 - ACS Publications
Received, 1 fay 30, 1) ßß l-Ammoalkyl-3-; try 1-2-imidazolidinoues exhibit potent central nervous system depressant activity when tested in laboratory animals. Representative l-…
Number of citations: 69 pubs.acs.org
SJ Childress - Annual Reports in Medicinal Chemistry, 1967 - Elsevier
Publisher Summary This chapter discusses the compounds that are chemically new, but belong to well-defined active classes that are being studied clinically. An enormous amount of …
Number of citations: 0 www.sciencedirect.com
YA Zolotov, OM Petrukhin, VY Nagy… - Analytica Chimica Acta, 1980 - Elsevier
Metals can be determined by electron spin resonance (esr) by using stable free radicals in which the molecules include complexing groups. Such reagents form complexes with metal …
Number of citations: 27 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.